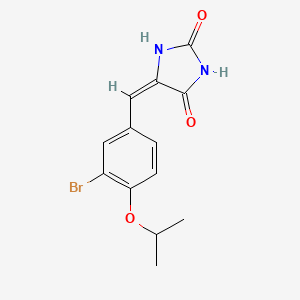
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione (abbreviated as BRIM) is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies.
作用机制
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione inhibits the activity of an enzyme called lactate dehydrogenase A (LDHA), which is overexpressed in cancer cells. LDHA plays a crucial role in the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions. By inhibiting LDHA, this compound disrupts the Warburg effect and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the metabolism of cancer cells. It inhibits the production of lactate, which is the end product of the Warburg effect, and this leads to a decrease in the intracellular pH of cancer cells. This compound has also been found to increase the production of reactive oxygen species (ROS), which are molecules that can induce apoptosis in cancer cells.
实验室实验的优点和局限性
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been found to have a high binding affinity for LDHA, which makes it a potent inhibitor. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
未来方向
There are several future directions for the study of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione. One potential avenue of research is the development of analogs of this compound that have improved solubility and bioavailability. Another area of research is the investigation of the effect of this compound on other metabolic pathways that are involved in cancer cell survival. In addition, further studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research applications. It has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies. This compound has been extensively studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Further studies are needed to determine the full potential of this compound as a therapeutic agent for the treatment of various diseases.
合成方法
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been synthesized using various methods, including microwave irradiation, solvent-free grinding, and solvent-assisted grinding. The most commonly used method involves the reaction of 3-bromo-4-isopropoxybenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield.
科学研究应用
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this property makes it a potential candidate for the treatment of various diseases, including cancer.
属性
IUPAC Name |
(5E)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPKUQPVLSKMB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)


![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)
![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)

![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
![2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5847857.png)
